9-Benzyl-2-(4-ethylpiperazin-1-yl)-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile
Overview
Description
9-Benzyl-2-(4-ethylpiperazin-1-yl)-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile is a complex organic compound belonging to the spiro compound family. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration. This particular compound features a spiro[5.5]undecane skeleton, which is known for its intriguing conformational and configurational properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-2-(4-ethylpiperazin-1-yl)-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile involves multiple steps, starting with the formation of the spiro[5.5]undecane core. This can be achieved through various synthetic routes, including the use of 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings . The reaction conditions typically involve the use of nucleophilic addition and condensation reactions, with reagents such as N-ethylpiperazine and 3,4-dihydronaphthalen-1(2H)-one .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods would also be tailored to minimize environmental impact and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-2-(4-ethylpiperazin-1-yl)-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
9-Benzyl-2-(4-ethylpiperazin-1-yl)-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-Benzyl-2-(4-ethylpiperazin-1-yl)-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. For example, it may act as an acetylcholinesterase inhibitor, affecting neurotransmitter levels and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro[5.5]undecane derivatives, such as:
- 2-(4-Ethyl-1-piperazinyl)-4-oxo-1,3-diazaspiro[5.5]undec-1-ene-5-carbonitrile .
- 1-Thia-5-azaspiro[5.5]undec-2-ene .
- (E)-6-(4-ethylpiperazin-1-yl)-2-(3-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one .
Uniqueness
What sets 9-Benzyl-2-(4-ethylpiperazin-1-yl)-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile apart is its unique combination of functional groups and its spiro[5.5]undecane skeleton. This structure imparts distinct stereochemical properties and potential biological activities, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
9-benzyl-2-(4-ethylpiperazin-1-yl)-4-oxo-1,3,9-triazaspiro[5.5]undec-1-ene-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-2-26-12-14-28(15-13-26)21-24-20(29)19(16-23)22(25-21)8-10-27(11-9-22)17-18-6-4-3-5-7-18/h3-7,19H,2,8-15,17H2,1H3,(H,24,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCASFRTKWGJJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3(CCN(CC3)CC4=CC=CC=C4)C(C(=O)N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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